molecular formula C9H12ClF3N2O2S B2980946 3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride CAS No. 1820716-71-9

3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride

Cat. No. B2980946
CAS RN: 1820716-71-9
M. Wt: 304.71
InChI Key: MBGQKGHUOYFPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(2,2,2-trifluoroethyl)amino]methyl}benzene-1-sulfonamide” is a chemical compound with the CAS number 848178-44-9 . It is used for research purposes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on sulfonamide derivatives often involves innovative synthetic techniques. For instance, the efficient copper-catalyzed benzylic amidation with anhydrous chloramine-T demonstrates a method for converting benzylic hydrocarbons to the corresponding sulfonamides, showing the potential for creating similar compounds (Bhuyan & Nicholas, 2007).
  • Crystal Structure Analysis : Structural elucidation, such as that performed for new Schiff base sulfonamides, helps in understanding the molecular conformation which is crucial for predicting reactivity and interaction with biological targets. This approach can be applied to study "3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride" (Subashini et al., 2009).

Chemical Properties and Reactivity

  • Chemical Reactivity : Sulfonamide compounds exhibit diverse reactivity patterns which can be harnessed in synthetic chemistry. For example, the divergent synthesis of prolines bearing fluorinated one-carbon units showcases the versatility of sulfonamides in organic synthesis, potentially applicable to the synthesis of fluorinated derivatives of "3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride" (Nadano et al., 2006).

Applications in Material Science

  • Nanofiltration Membranes : The development of novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment demonstrates the application of sulfonamides in environmental technology. Such research indicates potential applications in water purification and environmental remediation (Liu et al., 2012).

Molecular Interactions and Modeling

  • Molecular Modeling and Drug Design : Research on organosulfur metallic compounds as potent drugs, incorporating sulfonamide-based Schiff base ligands, highlights the role of sulfonamides in drug design and development. The antimicrobial and enzyme inhibition activities of these compounds provide a framework for exploring similar activities in "3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride" (Hassan et al., 2021).

Safety and Hazards

This compound is intended for research purposes only and is not suitable for use as a medicine, food, or household item .

properties

IUPAC Name

3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S.ClH/c10-9(11,12)6-14-17(15,16)8-3-1-2-7(4-8)5-13;/h1-4,14H,5-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGQKGHUOYFPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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